Cas no 286932-78-3 (4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)

4-Chloro-2,5-difluorobenzene-1-sulfonyl chloride is a versatile sulfonylating agent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity due to the presence of both sulfonyl chloride and halogen substituents, enabling efficient introduction of the sulfonyl group into target molecules. The electron-withdrawing fluorine and chlorine atoms enhance its stability while maintaining reactivity, making it suitable for selective functionalization. This compound is particularly valuable in the preparation of sulfonamides and other derivatives, offering precise control in complex reactions. Its well-defined structure ensures consistent performance in fine chemical applications, supporting advancements in medicinal chemistry and material science.
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride structure
286932-78-3 structure
商品名:4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
CAS番号:286932-78-3
MF:C6H2O2F2SCl2
メガワット:247.04668
MDL:MFCD02091386
CID:252649
PubChem ID:2773525

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 4-chloro-2,5-difluoro-
    • 4-Chloro-2,5-difluorobenzenesulfonyl chloride
    • 4-chloro-2,5-difluorobenzenesulphonyl chloride
    • PC3922
    • 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
    • 286932-78-3
    • CS-0133065
    • PS-10807
    • J-017195
    • 4-chloranyl-2,5-bis(fluoranyl)benzenesulfonyl chloride
    • AKOS006223178
    • A819536
    • MFCD02091386
    • SCHEMBL1501202
    • DTXSID50378524
    • 4-Chloro-2,5-difluorobenzenesulfonyl chloride, AldrichCPR
    • FT-0676158
    • 4-CHLORO-2,5-DIFLUOROBENZENESULFONYLCHLORIDE
    • EN300-1611956
    • 4-chloro-2,5-difluoro-benzenesulfonyl Chloride
    • DB-067967
    • MDL: MFCD02091386
    • インチ: InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
    • InChIKey: RONRQDJNXCXAOU-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)Cl

計算された属性

  • せいみつぶんしりょう: 245.91200
  • どういたいしつりょう: 245.9120622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

  • PSA: 42.52000
  • LogP: 3.62650

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride セキュリティ情報

  • 危害声明: Corrosive
  • 危険物輸送番号:UN 3261
  • 危険カテゴリコード: 34
  • セキュリティの説明: 26-36/37/39
  • 危険物標識: C
  • 危険レベル:CORROSIVE

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 税関データ

  • 税関コード:2904909090
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
005516-5g
4-Chloro-2,5-difluorobenzenesulfonyl chloride
286932-78-3 98%
5g
$225.00 2024-07-19
TRC
C386368-100mg
4-Chloro-2,5-Difluorobenzenesulfonyl Chloride
286932-78-3
100mg
$ 80.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0329-1G
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
286932-78-3 95%
1g
¥ 343.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203705-50mg
4-Chloro-2,5-difluorobenzenesulfonyl chloride
286932-78-3 95%
50mg
¥507.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203705-5g
4-Chloro-2,5-difluorobenzenesulfonyl chloride
286932-78-3 95%
5g
¥6069.00 2024-05-20
TRC
C386368-50mg
4-Chloro-2,5-Difluorobenzenesulfonyl Chloride
286932-78-3
50mg
$ 65.00 2022-06-06
Oakwood
005516-25g
4-Chloro-2,5-difluorobenzenesulfonyl chloride
286932-78-3 98%
25g
$850.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203705-500mg
4-Chloro-2,5-difluorobenzenesulfonyl chloride
286932-78-3 95%
500mg
¥1252.00 2024-05-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0329-5G
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
286932-78-3 95%
5g
¥ 1,036.00 2023-04-13
Enamine
EN300-1611956-10.0g
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
286932-78-3 95%
10g
$413.0 2023-06-04

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride 関連文献

4-chloro-2,5-difluorobenzene-1-sulfonyl chlorideに関する追加情報

Introduction to 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride (CAS No. 286932-78-3)

4-chloro-2,5-difluorobenzene-1-sulfonyl chloride, identified by its CAS number 286932-78-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both chlorine and fluorine substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride make it particularly useful in the development of pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group is a well-known leaving group in nucleophilic substitution reactions, enabling the facile introduction of various functional groups into the molecule. Additionally, the electron-withdrawing nature of the sulfonyl group enhances the reactivity of the aromatic ring, facilitating further functionalization at positions ortho and para to the sulfonyl group.

In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of applications. Specifically, 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride has been explored in the synthesis of novel heterocyclic compounds, which are increasingly recognized for their biological activity. For instance, studies have demonstrated its utility in constructing fused ring systems such as pyrazoles and triazines, which are known to exhibit potent pharmacological properties.

One of the most compelling aspects of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride is its role as a key intermediate in the preparation of sulfonamide derivatives. Sulfonamides are a class of compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The ability to efficiently introduce a sulfonyl chloride group into a benzene ring provides a straightforward route to synthesizing sulfonamides, which can then be further modified to achieve desired biological activities.

The influence of fluorine substituents on the electronic properties of aromatic rings is another area where 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride plays a crucial role. Fluorine atoms are known to be powerful electron-withdrawing groups that can modulate the reactivity and selectivity of chemical transformations. This has led to investigations into using this compound as a building block for designing more potent and selective drug candidates. For example, fluorinated sulfonamides have shown enhanced binding affinity to biological targets compared to their non-fluorinated counterparts.

Recent advancements in computational chemistry have also highlighted the importance of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride in drug design. Molecular modeling studies have revealed that the presence of both chlorine and fluorine atoms can optimize interactions with biological targets by influencing both hydrophobicity and electronic distribution. These insights have guided researchers in designing novel sulfonamide-based drugs with improved pharmacokinetic profiles.

The synthesis of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences involving chlorination and fluorination reactions. However, recent developments have enabled more efficient synthetic routes, such as electrochemical fluorination and transition-metal-catalyzed cross-coupling reactions. These advances not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles.

In conclusion,4-chloro-2,5-difluorobenzene-1-sulfonyl chloride (CAS No. 286932-78-3) represents a significant advancement in synthetic chemistry with far-reaching implications for pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to design novel bioactive molecules. As our understanding of halogenated aromatic compounds continues to evolve,4-chloro-2,5-difluorobenzene-1-sulfonyl chloride is poised to remain at the forefront of medicinal chemistry research.

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